Cas no 80649-53-2 (N-[1-(4-cyclopentylphenyl)ethyl]-N-methyl-2-piperidin-1-ylacetamide (2E)-but-2-enedioate)
![N-[1-(4-cyclopentylphenyl)ethyl]-N-methyl-2-piperidin-1-ylacetamide (2E)-but-2-enedioate structure](https://www.kuujia.com/scimg/cas/80649-53-2x500.png)
80649-53-2 structure
Product name:N-[1-(4-cyclopentylphenyl)ethyl]-N-methyl-2-piperidin-1-ylacetamide (2E)-but-2-enedioate
N-[1-(4-cyclopentylphenyl)ethyl]-N-methyl-2-piperidin-1-ylacetamide (2E)-but-2-enedioate Chemical and Physical Properties
Names and Identifiers
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- N-[1-(4-cyclopentylphenyl)ethyl]-N-methyl-2-piperidin-1-ylacetamide (2E)-but-2-enedioate
- (E)-but-2-enedioic acid,N-[1-(4-cyclopentylphenyl)ethyl]-N-methyl-2-piperidin-1-ylacetamide
- N-(1-(4-Cyclopentylphenyl)ethyl)-N-methylpiperidinoacetamide hydrogen maleate hemihydrate
- 1-Piperidineacetamide, N-(1-(4-cyclopentylphenyl)ethyl)-N-methyl-, (Z)-2-butenedioate, hydrate (2:2:1)
- 80649-53-2
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- Inchi: InChI=1S/C21H32N2O.C4H4O4/c1-17(22(2)21(24)16-23-14-6-3-7-15-23)18-10-12-20(13-11-18)19-8-4-5-9-19;5-3(6)1-2-4(7)8/h10-13,17,19H,3-9,14-16H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+
- InChI Key: DYMWCFJZICIYRQ-WLHGVMLRSA-N
- SMILES: CC(C1=CC=C(C=C1)C2CCCC2)N(C)C(=O)CN3CCCCC3.C(=CC(=O)O)C(=O)O
Computed Properties
- Exact Mass: 444.26242225g/mol
- Monoisotopic Mass: 444.26242225g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 32
- Rotatable Bond Count: 7
- Complexity: 510
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 98.2Ų
N-[1-(4-cyclopentylphenyl)ethyl]-N-methyl-2-piperidin-1-ylacetamide (2E)-but-2-enedioate Related Literature
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Yunxiang He,Lorna Hodgson,Paul Verkade Chem. Sci., 2020,11, 8394-8408
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Aiping Zhang,Pingang He,Yuzhi Fang Analyst, 2003,128, 260-264
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Zhou Zhou,Jiang Cheng,Jin-Tao Yu Org. Biomol. Chem., 2015,13, 9751-9754
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Marya Ahmed,Kazuhiko Ishihara,Ravin Narain Chem. Commun., 2014,50, 2943-2946
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5. Back matter
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